4-Chloro-6-(difluoromethyl)nicotinic acid

Overview

Description

Molecular Structure Analysis

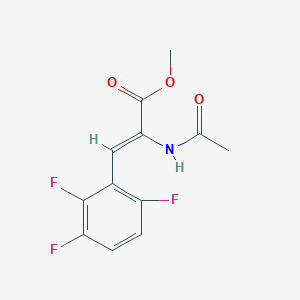

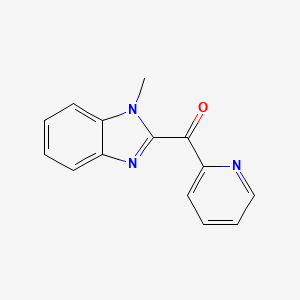

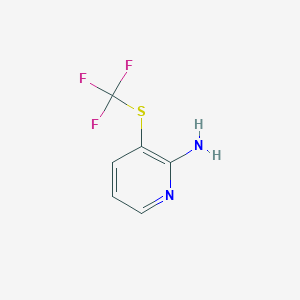

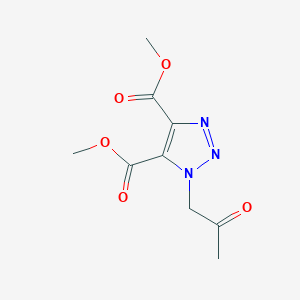

The InChI code for 4-Chloro-6-(difluoromethyl)nicotinic acid is 1S/C7H4ClF2NO2/c8-4-1-5(6(9)10)11-2-3(4)7(12)13/h1-2,6H,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .Scientific Research Applications

Herbicidal Activity and Synthesis

A prominent area of research involving nicotinic acid derivatives, including compounds structurally related to 4-Chloro-6-(difluoromethyl)nicotinic acid, focuses on their synthesis and application as herbicides. Chen Yu et al. (2021) reported on the synthesis and herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating significant herbicidal effects against specific weed species. These findings underscore the potential of nicotinic acid derivatives in agricultural chemistry, particularly in the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Molecular Docking and Electronic Structure

Further research delves into the molecular interactions between nicotinic acid derivatives and biological molecules. F. Bardak (2017) explored the electronic structure of nicotinic acid and its derivatives through density functional theory (DFT) calculations and assessed their molecular docking properties with lipoproteins. This study aimed at understanding the bioactive nature of these compounds and their potential pharmaceutical applications, highlighting the importance of electronic structure in determining the biological activity of nicotinic acid derivatives (Bardak, 2017).

Anti-inflammatory and Analgesic Activities

The pharmacological potential of nicotinic acid derivatives extends into the realm of anti-inflammatory and analgesic activities. A study by L. Navidpour et al. (2014) synthesized a new series of 2-(3-chloroanilino)nicotinic acid hydrazides, evaluating their effectiveness in reducing inflammation and pain. Some derivatives showcased moderate to excellent activity, indicating the therapeutic potential of nicotinic acid derivatives in managing inflammation and pain (Navidpour et al., 2014).

Industrial Applications and Synthesis Methods

On the industrial front, Dawid Lisicki et al. (2022) reviewed ecological methods for producing nicotinic acid, emphasizing green chemistry and the importance of environmentally friendly production processes. This research highlights the ongoing efforts to develop sustainable and efficient methods for synthesizing nicotinic acid, catering to its widespread use in various industries (Lisicki et al., 2022).

Vasorelaxation and Antioxidation Properties

Exploring the therapeutic applications of nicotinic acid derivatives, a study by Supaluk Prachayasittikul et al. (2010) investigated the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. These compounds demonstrated potential as novel vasorelaxants and antioxidants, suggesting further exploration in the development of treatments for cardiovascular diseases and oxidative stress (Prachayasittikul et al., 2010).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF2NO2/c8-4-1-5(6(9)10)11-2-3(4)7(12)13/h1-2,6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWANRCGLEAJCAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)F)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-6,8-dichloroimidazo[1,2-a]pyrazine](/img/structure/B1459695.png)

![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1459701.png)